molecular formula C17H13FN2O2S B6136763 3-(4-fluorophenyl)-2-imino-5-(4-methoxybenzylidene)-1,3-thiazolidin-4-one

3-(4-fluorophenyl)-2-imino-5-(4-methoxybenzylidene)-1,3-thiazolidin-4-one

Cat. No. B6136763
M. Wt: 328.4 g/mol
InChI Key: DRGLRSGHDXOWKO-QFULKBQASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-fluorophenyl)-2-imino-5-(4-methoxybenzylidene)-1,3-thiazolidin-4-one, commonly known as FMT, is a thiazolidinone derivative that has been extensively studied for its potential therapeutic applications. FMT has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties.

Mechanism of Action

The exact mechanism of action of FMT is not fully understood. However, it is believed that FMT exerts its biological activities through the inhibition of various enzymes and signaling pathways. FMT has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. FMT has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. FMT has also been found to modulate the activity of various signaling pathways, such as the MAPK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
FMT has been found to possess a wide range of biochemical and physiological effects. FMT has been found to possess anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases, such as rheumatoid arthritis. FMT has also been found to possess anti-tumor properties, which may be beneficial in the treatment of various types of cancer. FMT has also been found to possess anti-bacterial properties, which may be beneficial in the treatment of bacterial infections.

Advantages and Limitations for Lab Experiments

FMT has several advantages and limitations for lab experiments. FMT is relatively easy to synthesize, and the yield obtained through the synthesis method is generally high. FMT is also stable under a wide range of conditions, which makes it suitable for use in various types of experiments. However, FMT has limited solubility in water, which may limit its use in certain types of experiments. FMT also has limited bioavailability, which may limit its use in in vivo experiments.

Future Directions

There are several future directions for the study of FMT. One direction is the development of FMT derivatives with improved solubility and bioavailability. Another direction is the study of FMT in combination with other drugs for the treatment of various diseases. FMT may also be studied for its potential use in the treatment of other diseases, such as diabetes and cardiovascular disease. Further studies are needed to fully understand the mechanism of action of FMT and its potential therapeutic applications.
In conclusion, FMT is a thiazolidinone derivative that has been extensively studied for its potential therapeutic applications. FMT has been found to possess anti-inflammatory, anti-tumor, and anti-bacterial properties. FMT has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. FMT has several advantages and limitations for lab experiments, and there are several future directions for the study of FMT.

Synthesis Methods

The synthesis of FMT involves the reaction of 4-fluoroaniline, 4-methoxybenzaldehyde, and thiosemicarbazide in the presence of acetic acid and ethanol. The reaction mixture is refluxed for several hours, and the resulting product is purified using recrystallization. The yield of FMT obtained through this method is generally high, and the purity is also satisfactory.

Scientific Research Applications

FMT has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-tumor, and anti-bacterial properties. FMT has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. FMT has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. FMT has also been found to possess antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.

properties

IUPAC Name

(5Z)-3-(4-fluorophenyl)-2-imino-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O2S/c1-22-14-8-2-11(3-9-14)10-15-16(21)20(17(19)23-15)13-6-4-12(18)5-7-13/h2-10,19H,1H3/b15-10-,19-17?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGLRSGHDXOWKO-QFULKBQASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=N)S2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=N)S2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24788769
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(5Z)-3-(4-fluorophenyl)-2-imino-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one

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